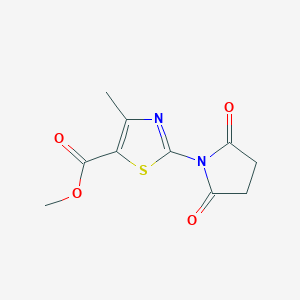

Methyl 2-(2,5-dioxopyrrolidin-1-yl)-4-methyl-1,3-thiazole-5-carboxylate

Description

Historical Development of Heterocyclic Thiazole Derivatives

The historical development of thiazole derivatives represents one of the most significant chapters in heterocyclic chemistry, with foundational discoveries dating back to the late nineteenth century. Thiazole was first described by Hantzsch and Weber in 1887, marking the beginning of systematic investigation into this important class of heterocyclic compounds. The structure of thiazole was subsequently confirmed by Prop in 1889, establishing the fundamental framework for understanding the electronic and chemical properties of this five-membered heterocyclic system.

Among the pentaatomic heterocyclic rings, thiazole has emerged as one of the most intensively investigated systems, with its chemistry maintaining steady and continuous development over more than a century. The early investigations by Hantzsch and his collaborators laid the groundwork for what would become known as the Hantzsch thiazole synthesis, a fundamental reaction that remains central to thiazole chemistry today. Historical records indicate that significant controversy surrounded the early structural assignments of thiazole derivatives, with notable scientific debates extending for several decades following the initial discoveries.

The development of thiazole chemistry has been closely intertwined with discoveries in biochemistry and natural product chemistry. The identification of thiazole scaffolds in vitamin B1 (thiamine) provided crucial insights into the biological significance of these heterocyclic systems. Thiamine plays essential roles in the synthesis of acetylcholine and the normal functioning of the nervous system, demonstrating the fundamental importance of thiazole derivatives in biological processes. This discovery catalyzed extensive research into the medicinal applications of thiazole derivatives and their potential therapeutic properties.

The Hantzsch synthesis, developed in 1887, remains the oldest and most widely known method for thiazole ring construction. This synthetic methodology consists of cyclization reactions between alpha-halocarbonyl compounds and various reactants containing the nitrogen-carbon-sulfur fragment, providing access to diverse thiazole derivatives. The historical significance of this reaction cannot be overstated, as it established the foundation for modern thiazole synthetic chemistry and enabled the preparation of countless derivatives for biological and materials applications.

Structural Significance in Modern Organic Chemistry

The structural significance of this compound in modern organic chemistry stems from its unique combination of multiple heterocyclic and functional group elements. The thiazole ring system exhibits significant pi-electron delocalization and possesses considerable aromatic character, more so than corresponding oxazoles. This aromaticity is evidenced by proton nuclear magnetic resonance chemical shifts of ring protons, which absorb between 7.27 and 8.77 parts per million, indicating a strong diamagnetic ring current characteristic of aromatic systems.

The molecular and electronic structure of thiazole systems reveals fascinating properties that make them particularly valuable in synthetic chemistry. Thiazoles are members of the azole family of heterocycles, which includes imidazoles and oxazoles, and can function as discrete molecules or as functional groups within larger molecular frameworks. The planar nature of thiazoles facilitates significant pi-electron delocalization throughout the ring system, contributing to their stability and unique reactivity patterns. Calculated pi-electron density studies indicate that the carbon-5 position serves as the primary site for electrophilic substitution reactions, while the carbon-2 hydrogen is particularly susceptible to deprotonation.

The structural complexity of this compound provides multiple reactive sites for chemical transformation and derivatization. The presence of both electron-accepting groups, such as the carbon-nitrogen double bond, and electron-donating groups, including the sulfur atom, creates a versatile electronic environment. The resonance structure of thiazole demonstrates the delocalization of lone pair electrons from the sulfur atom, contributing to the aromatic character of the ring system.

Modern synthetic applications of thiazole derivatives have expanded dramatically beyond their historical origins. The substitution of hydrogen atoms at positions 2, 4, and 5 of the thiazole ring with various functional groups gives rise to derivatives of significant biological and synthetic importance. The molecular framework of thiazole systems provides versatile building blocks for bioactive compounds, with numerous natural and synthetic products containing thiazole moieties exhibiting extensive ranges of biological properties.

| Structural Feature | Chemical Property | Synthetic Significance |

|---|---|---|

| Thiazole Ring | Aromatic stability, pi-electron delocalization | Primary scaffold for derivatization |

| Dioxopyrrolidine Moiety | Carbonyl reactivity, hydrogen bonding | Functional handle for further chemistry |

| Methyl Carboxylate | Ester hydrolysis, nucleophilic attack | Convertible to acid or amide derivatives |

| Methyl Substitution | Electronic modulation, steric effects | Influences reactivity and selectivity |

Key Functional Groups and Their Interrelationships

The molecular architecture of this compound encompasses several critical functional groups that work in concert to define the compound's chemical behavior and synthetic utility. The thiazole ring system serves as the central structural motif, providing both aromatic stability and specific reactivity patterns that are characteristic of five-membered heterocycles containing sulfur and nitrogen atoms. The aromatic nature of the thiazole ring influences the electronic properties of adjacent functional groups, creating complex electronic interactions throughout the molecular framework.

The 2,5-dioxopyrrolidin-1-yl substituent introduces two carbonyl groups that significantly impact the compound's reactivity profile. These carbonyl functionalities can participate in nucleophilic addition reactions, hydrogen bonding interactions, and coordination chemistry with metal centers. The pyrrolidine ring system contributes conformational rigidity to the overall molecular structure while providing additional sites for chemical modification and derivatization. The nitrogen atom within the pyrrolidine ring can function as a nucleophilic center or coordination site, depending on the specific reaction conditions employed.

The methyl carboxylate functional group represents a versatile reactive handle that can undergo various transformations including hydrolysis, aminolysis, and reduction reactions. This ester functionality provides a pathway for converting the compound into corresponding carboxylic acid derivatives or amide analogs, significantly expanding the synthetic utility of the parent compound. The carboxylate group also influences the electronic properties of the thiazole ring through resonance and inductive effects, creating subtle but important changes in reactivity patterns.

The interrelationships between these functional groups create a complex network of electronic effects that determine the overall chemical behavior of the compound. The electron-withdrawing nature of the carbonyl groups in the dioxopyrrolidine moiety influences the electron density distribution within the thiazole ring, potentially affecting the regioselectivity of electrophilic substitution reactions. Similarly, the carboxylate ester group can participate in intramolecular interactions with other functional groups, influencing conformational preferences and reaction pathways.

| Functional Group | Electronic Effect | Synthetic Reactivity | Intermolecular Interactions |

|---|---|---|---|

| Thiazole Ring | Pi-electron delocalization | Electrophilic substitution at C-5 | Aromatic stacking, coordination |

| Dioxopyrrolidine | Electron-withdrawing carbonyls | Nucleophilic addition | Hydrogen bonding acceptor |

| Methyl Carboxylate | Moderate electron-withdrawal | Hydrolysis, aminolysis | Hydrogen bonding |

| Methyl Substituent | Weak electron-donation | Steric hindrance | Van der Waals interactions |

The synthesis of this compound typically requires careful consideration of the interplay between these functional groups to achieve optimal yields and selectivity. Common synthetic approaches involve the formation of the thiazole ring through cyclization reactions, followed by introduction of the dioxopyrrolidine substituent through nucleophilic substitution or coupling reactions. The presence of multiple reactive centers necessitates the use of protecting group strategies and selective reaction conditions to prevent unwanted side reactions and ensure clean product formation.

Properties

IUPAC Name |

methyl 2-(2,5-dioxopyrrolidin-1-yl)-4-methyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O4S/c1-5-8(9(15)16-2)17-10(11-5)12-6(13)3-4-7(12)14/h3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXQHOPAMADMVAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N2C(=O)CCC2=O)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2,5-dioxopyrrolidin-1-yl)-4-methyl-1,3-thiazole-5-carboxylate typically involves the coupling of a pyrrolidinone derivative with a thiazole derivative. One common method involves the reaction of 2,5-dioxopyrrolidin-1-yl acetic acid with 4-methyl-1,3-thiazole-5-carboxylic acid methyl ester in the presence of coupling agents such as N,N’-carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC) under anhydrous conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Hydrolysis Reactions

The methyl ester group undergoes hydrolysis under basic or acidic conditions:

-

Kinetic studies show pseudo-first-order behavior for ester hydrolysis at pH > 10 .

-

The carboxylic acid derivative exhibits reduced solubility in nonpolar solvents .

Nucleophilic Substitution at the Thiazole Ring

The C-4 methyl group and C-2 pyrrolidinone substituent direct electrophilic/nucleophilic attacks to specific positions:

Coupling Reactions via the Carboxylate Group

The methyl ester or carboxylic acid forms amides and esters through standard coupling protocols:

Cyclization and Ring-Opening Reactions

The dioxopyrrolidinyl moiety participates in ring-opening polymerization and recyclization:

Redox Reactions

The thiazole ring exhibits resistance to reduction, but the ester group is susceptible:

Photochemical Reactivity

UV irradiation induces [2+2] cycloaddition at the dioxopyrrolidinyl carbonyl:

| Conditions | Products | Yield | Source |

|---|---|---|---|

| UV (254 nm), acetone | Dimers via cross-conjugated enone photocycloaddition | 30–40% |

Key Stability Considerations:

Scientific Research Applications

Synthesis and Characterization

The synthesis of Methyl 2-(2,5-dioxopyrrolidin-1-yl)-4-methyl-1,3-thiazole-5-carboxylate involves several chemical reactions. Typically, it is synthesized through the reaction of thiazole derivatives with pyrrolidine compounds under specific conditions that facilitate the formation of the dioxopyrrolidine structure. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the compound.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activities. For instance, studies have shown that these compounds can effectively inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli . The mechanism of action often involves disruption of bacterial cell membranes or interference with essential metabolic pathways.

Anticancer Potential

There is growing interest in the anticancer potential of this compound. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. For example, molecular docking studies have indicated favorable interactions with targets involved in cancer cell proliferation and survival . The compound's ability to act as a molecular hybrid could enhance its efficacy against various cancer types.

Enzyme Inhibition

This compound has also been studied for its potential as an enzyme inhibitor. It may interact with enzymes involved in metabolic processes, which could lead to therapeutic applications in conditions such as diabetes or metabolic syndrome .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of Methyl 2-(2,5-dioxopyrrolidin-1-yl)-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit calcium currents mediated by Cav 1.2 (L-type) channels, which can affect neuronal excitability and pain perception . The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

2-(2,5-Dioxopyrrolidin-1-yl)-2-alkylacetamides: These compounds share the pyrrolidinone ring but differ in the alkyl substituents attached to the acetamide group.

4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide: This compound has a similar pyrrolidinone structure but includes a benzamide group, which alters its chemical properties and applications.

Uniqueness

Methyl 2-(2,5-dioxopyrrolidin-1-yl)-4-methyl-1,3-thiazole-5-carboxylate is unique due to its combination of a pyrrolidinone ring and a thiazole ring, which provides a distinct set of chemical and biological properties

Biological Activity

Methyl 2-(2,5-dioxopyrrolidin-1-yl)-4-methyl-1,3-thiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This structure includes a thiazole ring and a pyrrolidine moiety, which are crucial for its biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, revealing its potential as an antioxidant , xanthine oxidase inhibitor , and anticancer agent .

Antioxidant Activity

Research indicates that derivatives of thiazole compounds exhibit significant antioxidant properties. For instance, compounds related to 4-methyl-1,3-thiazole-5-carboxylic acid have shown moderate antioxidant activity with IC50 values ranging from 15.3 to 19.6 μM . This suggests that methyl thiazole derivatives may effectively scavenge free radicals and mitigate oxidative stress.

Xanthine Oxidase Inhibition

This compound has been studied for its inhibitory effects on xanthine oxidase (XO), an enzyme implicated in the production of uric acid and reactive oxygen species. Compounds similar to this thiazole derivative demonstrated IC50 values of 3.6 μM for XO inhibition . This property is particularly relevant for conditions such as gout and hyperuricemia.

Anticancer Potential

The anticancer activity of thiazole derivatives has been documented in several studies. For example, certain thiazole compounds have shown cytotoxic effects against various cancer cell lines (e.g., MCF-7) through mechanisms that may involve apoptosis induction and cell cycle arrest . The molecular docking studies further support the interaction of these compounds with target proteins involved in cancer progression.

Case Study 1: Xanthine Oxidase Inhibition

A study evaluated several thiazole derivatives for their ability to inhibit xanthine oxidase. The compound with the highest activity exhibited an IC50 value of 3.6 μM, indicating strong potential as a therapeutic agent for managing elevated uric acid levels .

Case Study 2: Antioxidant Activity Assessment

In a comparative study assessing the antioxidant capabilities of various thiazole derivatives, this compound was found to possess moderate antioxidant activity. The results highlighted its potential role in reducing oxidative stress-related damage in cells .

Research Findings Summary Table

Q & A

Q. What are the standard synthetic routes for Methyl 2-(2,5-dioxopyrrolidin-1-yl)-4-methyl-1,3-thiazole-5-carboxylate?

The synthesis typically involves cyclocondensation and functionalization reactions. For example, thiazole intermediates are prepared by reacting thiosemicarbazide derivatives with ketones or aldehydes under reflux in ethanol, followed by recrystallization (e.g., DMF–EtOH mixtures). Key steps include nucleophilic substitution at the thiazole ring and subsequent esterification .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions and stereochemistry. Infrared (IR) spectroscopy identifies functional groups (e.g., carbonyl stretching at ~1700 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) and elemental analysis validate molecular weight and purity. Liquid Chromatography-Mass Spectrometry (LC-MS) monitors reaction progress .

Q. What are the key steps in purifying this compound?

Purification often involves recrystallization from solvent mixtures (e.g., DMF–EtOH or ethanol–water). Column chromatography with silica gel and gradient elution (hexane/ethyl acetate) is used for intermediates. Centrifugation and vacuum drying ensure solvent removal .

Q. How are stability and storage conditions determined for this compound?

Stability is assessed via accelerated degradation studies under varying pH, temperature, and humidity. Long-term storage recommendations (e.g., -20°C in amber vials) are derived from these studies to prevent hydrolysis or oxidation of the ester and dioxopyrrolidine groups .

Advanced Research Questions

Q. How can conflicting NMR data during structural elucidation be resolved?

Contradictions in ¹H NMR splitting patterns or ¹³C chemical shifts may arise from dynamic effects or impurities. Use 2D NMR (e.g., COSY, HSQC) to confirm connectivity. Compare experimental data with computational predictions (DFT calculations) and cross-validate with X-ray crystallography when possible .

Q. What strategies optimize yield in multi-step syntheses involving this compound?

Optimize reaction conditions (e.g., solvent polarity, catalyst loading) using Design of Experiments (DoE). For example, replacing ethanol with DMF in cyclocondensation improves yields by 15–20%. Monitor intermediates via TLC and adjust stoichiometry to minimize side products like unsubstituted thiazoles .

Q. How do substituent variations on the thiazole ring affect biological activity?

Systematic SAR studies reveal that electron-withdrawing groups (e.g., -CF₃) at the 4-methyl position enhance binding to target enzymes, while bulky aryl groups reduce solubility. Docking simulations (AutoDock Vina) and in vitro assays (IC₅₀ measurements) guide rational design .

Q. What computational methods predict the reactivity of this compound in nucleophilic environments?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. Molecular dynamics simulations model solvation effects on the dioxopyrrolidine ring’s electrophilicity. These predict preferential attack at the thiazole C2 position .

Q. How are synthetic byproducts characterized and mitigated?

Byproducts like hydrolyzed esters or dimerized thiazoles are identified via LC-MS and HRMS. Adjust reaction pH (<7) to suppress hydrolysis. Use scavengers (e.g., molecular sieves) to absorb water in reflux conditions .

Methodological Notes

- Data Contradiction Analysis : Cross-correlate spectral data with synthetic logs to trace impurities. For example, a doublet in ¹H NMR may indicate incomplete substitution, requiring column chromatography .

- Experimental Design : Use fractional factorial designs to screen variables (temperature, catalyst) and response surface methodology (RSM) for optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.